molecular formula C9H15NO2 B13077624 Methyl 2-{2-aminobicyclo[3.1.0]hexan-2-yl}acetate

Methyl 2-{2-aminobicyclo[3.1.0]hexan-2-yl}acetate

Cat. No.: B13077624
M. Wt: 169.22 g/mol
InChI Key: YOSSUKCHKUATNP-UHFFFAOYSA-N
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Description

Methyl 2-{2-aminobicyclo[3.1.0]hexan-2-yl}acetate is a bicyclic compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol This compound is characterized by its unique bicyclo[310]hexane structure, which includes an amino group and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{2-aminobicyclo[3.1.0]hexan-2-yl}acetate typically involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This reaction can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation. The reaction conditions are optimized to achieve high yields and diastereoselectivity, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring consistent quality and yield, and implementing safety protocols for handling and processing the chemicals involved.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{2-aminobicyclo[3.1.0]hexan-2-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Methyl 2-{2-aminobicyclo[3.1.0]hexan-2-yl}acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-{2-aminobicyclo[3.1.0]hexan-2-yl}acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{2-aminobicyclo[310]hexan-2-yl}acetate is unique due to its combination of an amino group and a methyl ester functional group within a bicyclic structure

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

methyl 2-(2-amino-2-bicyclo[3.1.0]hexanyl)acetate

InChI

InChI=1S/C9H15NO2/c1-12-8(11)5-9(10)3-2-6-4-7(6)9/h6-7H,2-5,10H2,1H3

InChI Key

YOSSUKCHKUATNP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1(CCC2C1C2)N

Origin of Product

United States

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